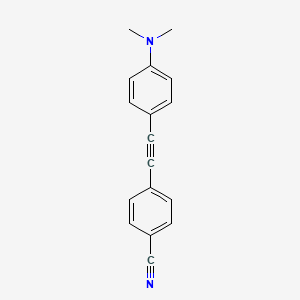

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile

Description

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is a cross-conjugated molecule featuring a benzonitrile core linked via an ethynyl bridge to a 4-(dimethylamino)phenyl group. This structure enables unique electronic properties, including intramolecular charge transfer (ICT) and solvatochromism. Its absorption maximum in chloroform is reported at 373 nm , attributed to π→π* transitions enhanced by the electron-donating dimethylamino group and electron-withdrawing nitrile moiety. The compound is of interest in materials science, particularly for optoelectronic applications and molecular switches.

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-[2-[4-(dimethylamino)phenyl]ethynyl]benzonitrile |

InChI |

InChI=1S/C17H14N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h5-12H,1-2H3 |

InChI Key |

PKGAADLJOBZPQS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Standard Catalytic Conditions

The reaction typically employs 4-iodobenzonitrile and 4-ethynyl-N,N-dimethylaniline as coupling partners. A palladium catalyst—often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] —is used alongside a copper(I) iodide (CuI) co-catalyst in a triethylamine (Et₃N) base and tetrahydrofuran (THF) solvent. The general reaction scheme is:

Key parameters include:

-

Catalyst loading : 2–5 mol% Pd(PPh₃)₄.

-

Temperature : Room temperature to 80°C under inert atmosphere.

-

Reaction time : 12–24 hours.

Post-reaction purification involves column chromatography on alumina (Al₂O₃) using hexane/dichloromethane gradients, yielding the product as a yellow crystalline solid.

Copper-Free Modifications

Recent advancements utilize dinuclear palladium complexes with 2-benzimidazolyl ligands, eliminating copper co-catalysts to suppress alkyne homocoupling. For example, [(BIm)₂Pd₂(μ-Cl)₂] (0.1 mol%) in aqueous ethanol at 60°C achieves 85–92% yield within 6 hours. This method enhances sustainability while maintaining efficiency for electron-rich and electron-deficient aryl halides alike.

Synthesis of Terminal Alkyne Precursors

The availability of 4-ethynyl-N,N-dimethylaniline is pivotal. Its preparation involves:

Trimethylsilyl (TMS) Protection/Deprotection

-

Sonogashira Coupling : 4-Iodo-N,N-dimethylaniline reacts with trimethylsilylacetylene (TMSA) under Pd/Cu catalysis to form 4-(trimethylsilylethynyl)-N,N-dimethylaniline .

-

Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the TMS group, yielding the terminal alkyne.

Alternative Methodologies

Oxidative Coupling (Glaser-Hay)

Though less common, oxidative dimerization of 4-ethynylbenzonitrile derivatives can form extended π-systems. However, this approach is more relevant for oligomer synthesis rather than the target monomer.

Direct Alkynylation

Direct coupling of 4-dimethylaminophenylboronic acid with 4-cyanophenylacetylene via Suzuki-Miyaura conditions has been explored but yields (<50%) due to competing protodeboronation.

Optimization and Scalability

Solvent and Base Effects

Catalyst Selection

-

Pd(PPh₃)₄ : Yields 70–80% but requires inert conditions.

-

Dinuclear Pd complexes : Achieve 85–92% yield with reduced sensitivity to oxygen.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time ≈ 12.3 minutes.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Standard Sonogashira | Pd(PPh₃)₄/CuI | 70–80 | 12–24 | Moderate |

| Copper-Free | [(BIm)₂Pd₂(μ-Cl)₂] | 85–92 | 6–8 | High |

| Glaser-Hay | Cu(I) | <50 | 24–48 | Low |

Industrial and Environmental Considerations

Large-scale synthesis prioritizes copper-free conditions to minimize waste and simplify purification. Continuous flow reactors with immobilized Pd catalysts are under investigation to enhance throughput .

Scientific Research Applications

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile is primarily related to its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl linkage and benzonitrile moiety contribute to π-π stacking and hydrophobic interactions. These interactions enable the compound to modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethynylbenzonitriles

(a) 4-((1,8-Bis(dimethylamino)naphthalen-2-yl)ethynyl)benzonitrile (10d)

- Molecular Formula : C25H22F3N2+ (as a cationic derivative) .

- Key Features: Incorporates a 1,8-bis(dimethylamino)naphthalene (Proton Sponge®) moiety, enhancing electron-donating capacity.

- Properties: Yellow solid with a melting point of 170–172°C; synthesized in 83% yield via Sonogashira coupling .

- Comparison : The extended conjugation from the naphthalene core shifts absorption maxima to longer wavelengths compared to the target compound.

(b) 4-Ethynylbenzonitrile

Carbazole and Thiophene Derivatives

(a) 4-(3-(4-(Dimethylamino)phenyl)-9H-carbazol-9-yl)benzonitrile (7b)

- Molecular Formula : C28H27N3 .

- Key Features : Carbazole group introduces rigidity and planarization.

- Properties : Synthesized via Suzuki and Buchwald-Hartwig couplings (63% yield); exhibits enhanced fluorescence due to carbazole’s electron-rich nature .

(b) Thiophene-Based Derivatives (MOT and DMAT)

- Examples: 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) 4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) .

- Key Features : Thiophene bridges modulate charge transfer efficiency.

- Properties: Solvent-dependent photophysics; DMAT shows stronger ICT due to the dimethylamino group .

Stilbene and Chalcone Analogs

(a) 4-Dimethylamino-4′-cyanostilbene

- Molecular Formula : C17H16N2 .

- Key Features : Ethenyl (C=C) bridge instead of ethynyl (C≡C).

- Properties : Reduced conjugation length compared to the ethynyl analog; absorption maxima at lower wavelengths.

(b) Extended Chalcones (e.g., Compound 13)

Tabulated Comparison of Key Properties

Structural and Functional Insights

- Electronic Effects : Ethynyl bridges (C≡C) enhance conjugation and ICT compared to ethenyl (C=C) or single bonds.

- Solubility : Alkyloxy groups (e.g., hexyloxy in H-SSU-CN) improve solubility without significantly altering electronic properties .

Biological Activity

4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile, also known by its CAS number 54273-31-3, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and photophysical properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H14N2

- Molecular Weight : 246.31 g/mol

- IUPAC Name : this compound

This compound features a dimethylamino group attached to a phenyl ring, connected via an ethynyl linkage to another benzonitrile moiety, which contributes to its unique electronic properties and potential biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. A study focused on its effects on human triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines showed promising results:

- Cytotoxicity : The compound displayed potent cytotoxic effects at concentrations as low as 1 µM, significantly inhibiting cell viability after 72 hours of incubation. Specifically, it completely disrupted colony formation in MDA-MB-231 cells at concentrations of 1 and 2 µM .

- Cell Migration : Interestingly, while the compound was effective in reducing cell viability, it did not show significant effects on cell migration in the wound-healing assay for either cancer cell line tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of the dimethylamino group and the ethynyl linkage. Modifications to these components can lead to variations in activity:

| Compound | Structure Modification | Activity |

|---|---|---|

| 5k | Original structure | Most active against MDA-MB-231 and Panc-1 |

| 3d | Electron-withdrawing groups | Enhanced cytotoxicity but varied effects on colony formation |

The introduction of electron-withdrawing groups significantly altered the cytotoxic profile, indicating that further structural modifications could enhance its anticancer efficacy .

Photophysical Properties

In addition to its biological activity, this compound has been studied for its photophysical properties. The compound exhibits notable fluorescence characteristics, which are influenced by solvent interactions and pH levels:

- Fluorescence Behavior : The absorption maxima were reported to shift with changes in solvent polarity and pH, indicating potential applications in imaging and sensing technologies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Breast Cancer Cell Lines :

- Photophysical Investigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.